

Ptp1B-IN-22's structure-activity relationship (SAR)

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Compound of Interest

Compound Name: Ptp1B-IN-22

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An In-depth Technical Guide to the Structure-Activity Relationship of **Ptp1B-IN-22** and its Analogs

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide delves into the core structure-activity relationship (SAR) of **Ptp1B-IN-22**, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. **Ptp1B-IN-22**, also identified as compound 3j in its lead optimization studies, emerged from a series of derivatives of the initial hit molecule ZINC02765569.[1][2]

Core Structure and Biological Activity

The foundational scaffold of this series of inhibitors is based on the ZINC02765569 molecule. The lead optimization efforts focused on modifications of this parent structure to enhance PTP1B inhibitory activity and cellular function, such as glucose uptake. The most potent compound from the initial study, 3j (**Ptp1B-IN-22**), demonstrated a significant 66.4% in vitro inhibition of PTP1B and a 39.6% increase in glucose uptake in skeletal muscle L6 myotubes.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for the synthesized analogs, providing a clear comparison of their PTP1B inhibitory activity and their effect on glucose uptake.

Compound ID	R Group	X Moiety	% Glucose Uptake (at 50 μ M)	% PTP1B Inhibition (at 10 μ M)
3a (ZINC02765569)	3-COOH	NH	18.5	24.2
3b	2-COOH	NH	58.6	23.2
3c	4-COOH	NH	22.5	18.7
3d	2-OH	NH	28.7	35.82
3e	5-COOH, 2-Cl	NH	37.6	36.56
3f	5-COOH, 2-Cl	NH	26.6	62.68
3g	5-COOH, 2-OH	NH	31.4	20.89
3h	3-COOH	S	59.2	24.2
3i	2-COOH	S	29.2	53.9
3j (Ptp1B-IN-22)	4-COOH	S	39.6	66.4
3k	5-COOH, 2-OH	S	28.7	56.2

Experimental Protocols

The biological evaluation of the ZINC02765569 derivatives involved two key experiments: an in vitro PTP1B enzyme inhibition assay and a cell-based glucose uptake assay.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B was determined using a colorimetric assay. The assay measures the amount of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl phosphate (pNPP) by the enzymatic action of PTP1B.

Materials:

- Recombinant human PTP1B
- p-Nitrophenyl phosphate (pNPP)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and a reducing agent like DTT)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- A solution of recombinant human PTP1B is prepared in the assay buffer.
- The test compounds are added to the wells of a 96-well plate at the desired final concentration (e.g., 10 μ M). A control with solvent only is also included.
- The PTP1B enzyme solution is added to the wells containing the test compounds and incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
- The enzymatic reaction is initiated by the addition of the substrate pNPP to all wells.
- The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at the same temperature.
- The reaction is stopped by the addition of a stop solution (e.g., NaOH).
- The absorbance of the produced p-nitrophenol is measured at a wavelength of 405 nm using a microplate reader.
- The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compounds to the absorbance of the control wells.

Glucose Uptake Assay in L6 Myotubes

This cell-based assay was used to evaluate the effect of the synthesized compounds on glucose uptake in a skeletal muscle cell line, which is a key target tissue for insulin action.

Materials:

- L6 rat skeletal muscle myoblasts
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Differentiation medium (e.g., DMEM with a lower concentration of FBS)
- 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog)
- Insulin (as a positive control)
- Test compounds
- Scintillation counter

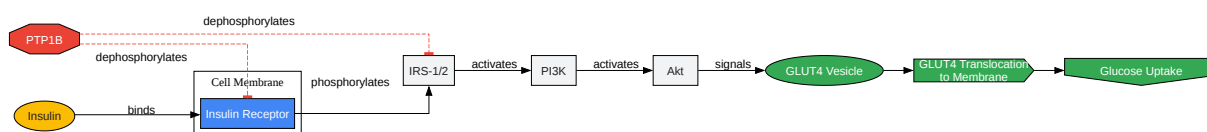
Procedure:

- L6 myoblasts are cultured and differentiated into myotubes in multi-well plates.
- The differentiated myotubes are serum-starved for a period (e.g., 3-4 hours) before the experiment.
- The cells are then treated with the test compounds at a specific concentration (e.g., 50 μ M) or insulin for a defined time (e.g., 30 minutes).
- The glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose to the cells for a short period (e.g., 5-10 minutes).
- The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

- The amount of glucose uptake is expressed as a percentage increase compared to untreated control cells.

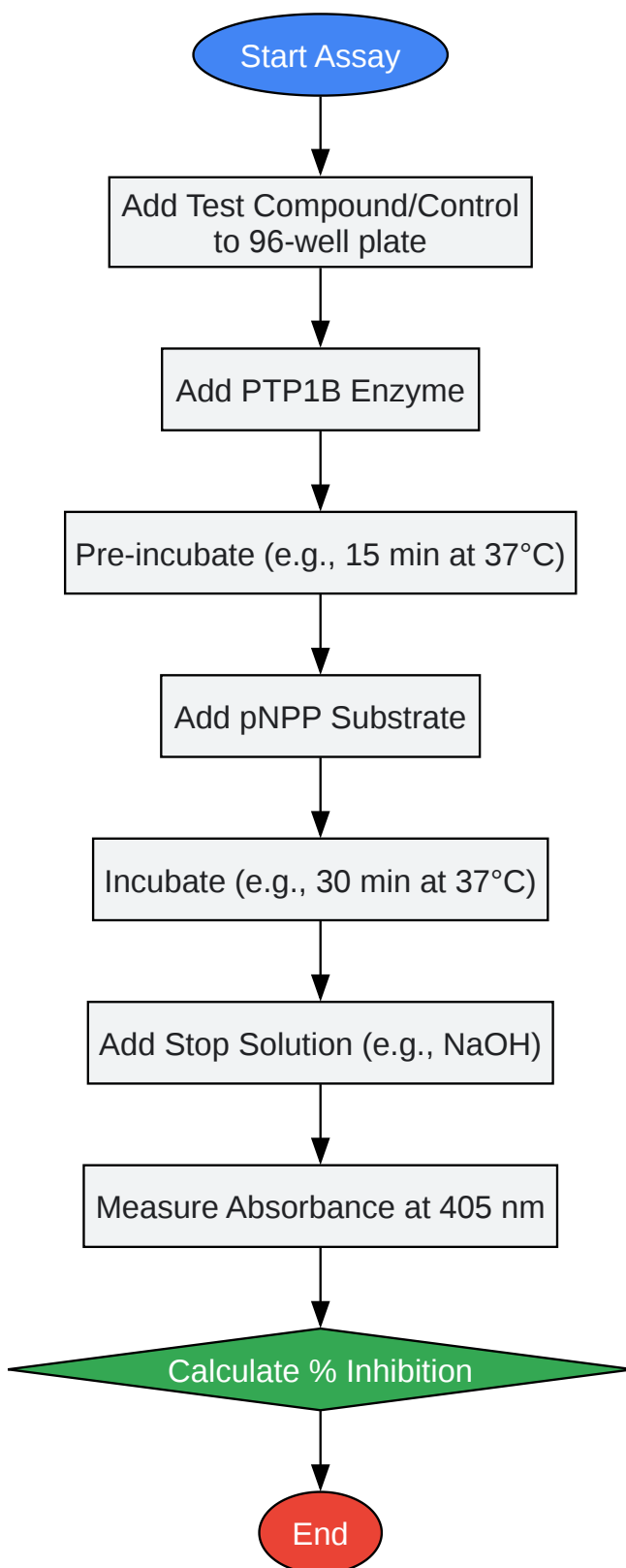
Visualizing Key Relationships and Processes

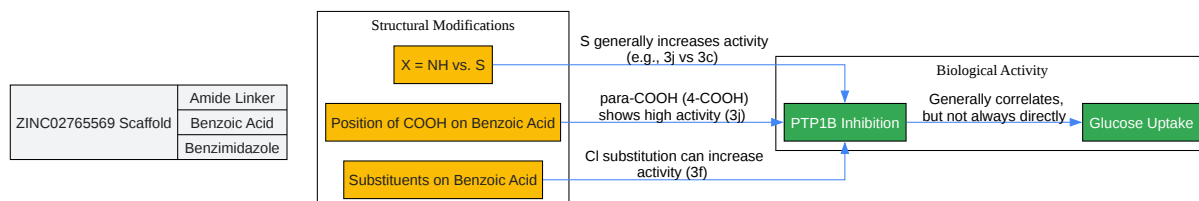
To better illustrate the context and findings of the SAR study, the following diagrams were generated using Graphviz.



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Caption: PTP1B's negative regulatory role in the insulin signaling pathway.





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References

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- 2. [researchgate.net \[researchgate.net\]](#)
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